[2,2'-Bipyridine]-5-carboxamide
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Overview
Description
[2,2’-Bipyridine]-5-carboxamide is a derivative of bipyridine, an organic compound consisting of two pyridine rings connected by a single bond. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various transition metals. Its unique structure allows it to participate in a wide range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-5-carboxamide typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to form the bipyridine structure . Another approach involves the decarboxylation of pyridine-2-carboxylate derivatives . These reactions often require specific conditions such as elevated temperatures and inert atmospheres to proceed efficiently.
Industrial Production Methods
Industrial production of bipyridine derivatives, including [2,2’-Bipyridine]-5-carboxamide, often employs large-scale catalytic processes. These methods are designed to maximize yield and minimize by-products. The use of homogeneous and heterogeneous catalytic systems is common, with a focus on optimizing reaction conditions to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridine]-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyridine rings, using reagents such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield bipyridine N-oxides, while reduction reactions can produce reduced bipyridine derivatives. Substitution reactions can introduce various functional groups onto the bipyridine scaffold .
Scientific Research Applications
Chemistry
In chemistry, [2,2’-Bipyridine]-5-carboxamide is widely used as a ligand in coordination complexes. These complexes are studied for their electronic and photophysical properties, making them valuable in catalysis and materials science .
Biology
In biological research, bipyridine derivatives are explored for their potential as therapeutic agents. Their ability to form stable complexes with metal ions makes them candidates for drug development and diagnostic applications .
Medicine
In medicine, bipyridine-based compounds are investigated for their role in treating diseases such as cancer and neurodegenerative disorders. Their coordination with metal ions can enhance the efficacy and selectivity of therapeutic agents .
Industry
Industrially, [2,2’-Bipyridine]-5-carboxamide is used in the production of dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metals is exploited in various manufacturing processes .
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-5-carboxamide involves its ability to chelate metal ions. This chelation can influence the reactivity and stability of the metal center, affecting various biochemical and chemical pathways. The compound’s molecular targets include metal ions such as iron, copper, and platinum, which are involved in redox reactions and catalysis .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A closely related compound, also used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another isomer with different coordination properties and applications.
1,10-Phenanthroline: A similar ligand with a more rigid structure, often used in similar applications.
Uniqueness
[2,2’-Bipyridine]-5-carboxamide is unique due to its specific functional group, which can influence its coordination behavior and reactivity. This makes it particularly valuable in applications requiring precise control over metal-ligand interactions .
Properties
Molecular Formula |
C11H9N3O |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
6-pyridin-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3O/c12-11(15)8-4-5-10(14-7-8)9-3-1-2-6-13-9/h1-7H,(H2,12,15) |
InChI Key |
IJZLDWAQCDOZMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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